molecular formula C5H2Cl2O2 B6282723 3,5-Dichlorofuran-2-carbaldehyde CAS No. 101079-68-9

3,5-Dichlorofuran-2-carbaldehyde

Cat. No. B6282723
CAS RN: 101079-68-9
M. Wt: 164.97 g/mol
InChI Key: MZWNSDRTRZHGNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DFCA involves various chemical reactions. For instance, it has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It has also been involved in one-pot sequential multicomponent reactions .


Molecular Structure Analysis

The molecular structure of DFCA is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also contains two chlorine atoms and an aldehyde group.


Chemical Reactions Analysis

DFCA participates in various chemical reactions due to its reactivity. It has been used in the synthesis of pyrrole-3-carbaldehydes through a proline-catalyzed direct Mannich reaction-cyclization sequence . It has also been involved in the oxidation reactions of 3-phenyl-2-propene compounds .

Mechanism of Action

3,5-Dichlorofuran-2-carbaldehyde is a highly reactive compound and undergoes various reactions with other compounds. It can undergo nucleophilic substitution reactions, such as nucleophilic substitution of halides and nucleophilic addition reactions. It can also undergo oxidation reactions, such as oxidation of alcohols and oxidation of aldehydes. It can also undergo condensation reactions, such as aldol condensation and Michael addition.
Biochemical and Physiological Effects
This compound is highly reactive and has been shown to be toxic to humans. It can cause skin irritation and respiratory irritation when inhaled. It can also cause eye irritation and can be absorbed through the skin. It is also a potential carcinogen and can cause genetic damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-Dichlorofuran-2-carbaldehyde in laboratory experiments is its high reactivity, which makes it useful as a starting material for a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. However, it is highly toxic and should be handled with care. It should be stored in a cool, dry place and should be kept away from heat, sparks, and open flames.

Future Directions

1. Development of new synthetic methods using 3,5-Dichlorofuran-2-carbaldehyde as a starting material.
2. Investigation of the mechanism of action of this compound in various reactions.
3. Investigation of the biochemical and physiological effects of this compound.
4. Development of new polymers using this compound as a starting material.
5. Development of new organometallic compounds using this compound as a starting material.
6. Investigation of the use of this compound in the synthesis of heterocyclic compounds.
7. Investigation of the use of this compound in the synthesis of pharmaceuticals.
8. Development of new methods for the purification of this compound.
9. Investigation of the use of this compound in the synthesis of polymers.
10. Investigation of the use of this compound in the synthesis of organometallic compounds.

Synthesis Methods

3,5-Dichlorofuran-2-carbaldehyde can be synthesized by reacting 2-chlorofuran with 3,5-dichlorobenzaldehyde in the presence of anhydrous potassium carbonate in an organic solvent. This reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is usually complete within 1-2 hours. The product is then purified by distillation.

Scientific Research Applications

3,5-Dichlorofuran-2-carbaldehyde has been widely used in the synthesis of various compounds, including pharmaceuticals, and is also used in the synthesis of polymers. It is also used in the synthesis of heterocyclic compounds, such as pyridine, thiophene, and furan derivatives. This compound has also been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters. It is also used in the synthesis of various organometallic compounds, such as palladium and ruthenium complexes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dichlorofuran-2-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-furoic acid", "thionyl chloride", "phosphorus pentachloride", "acetic anhydride", "sodium hydroxide", "chlorine gas", "sodium bisulfite" ], "Reaction": [ "2-furoic acid is first converted to 2-furoyl chloride using thionyl chloride.", "2-furoyl chloride is then reacted with phosphorus pentachloride to form 3,5-dichlorofuran-2-carbonyl chloride.", "The carbonyl chloride is then treated with acetic anhydride and sodium hydroxide to form the corresponding acylated derivative.", "The acylated derivative is then chlorinated using chlorine gas to form 3,5-dichlorofuran-2-carbaldehyde.", "Finally, the product is purified by treatment with sodium bisulfite to remove any remaining impurities." ] }

CAS RN

101079-68-9

Molecular Formula

C5H2Cl2O2

Molecular Weight

164.97 g/mol

IUPAC Name

3,5-dichlorofuran-2-carbaldehyde

InChI

InChI=1S/C5H2Cl2O2/c6-3-1-5(7)9-4(3)2-8/h1-2H

InChI Key

MZWNSDRTRZHGNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Cl)C=O)Cl

Purity

95

Origin of Product

United States

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